molecular formula C20H20N2O4S2 B2367899 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate CAS No. 1396765-52-8

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate

Cat. No.: B2367899
CAS No.: 1396765-52-8
M. Wt: 416.51
InChI Key: NJRBBWZETCTVGA-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a benzothiazole ring, an azetidine ring, and a thioester linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate typically involves multiple steps, starting with the preparation of the benzothiazole and azetidine intermediates. The benzothiazole intermediate can be synthesized by reacting 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions . The azetidine intermediate is prepared by reacting 3-chloro-1-propanol with sodium azide, followed by reduction with lithium aluminum hydride . The final step involves coupling the benzothiazole and azetidine intermediates with 4-methoxyphenyl thioacetate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst .

Chemical Reactions Analysis

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzothiazole ring can be reduced to a dihydrobenzothiazole using reducing agents like sodium borohydride.

    Substitution: The methoxy groups on the benzothiazole and phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)thio)acetate can be compared to other benzothiazole derivatives and azetidine-containing compounds:

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole have been widely studied for their biological activities.

    Azetidine-Containing Compounds: Azetidine-2-carboxylic acid and azetidine-3-carboxylic acid are known for their potential therapeutic applications.

The unique combination of the benzothiazole and azetidine rings in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methoxyphenyl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-24-13-6-8-15(9-7-13)27-12-18(23)26-14-10-22(11-14)20-21-19-16(25-2)4-3-5-17(19)28-20/h3-9,14H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRBBWZETCTVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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